

PF-06795071 mechanism of action

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Compound of Interest

Compound Name: PF-06795071

Cat. No.: B12423201

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An In-depth Technical Guide to the Mechanism of Action of **PF-06795071**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

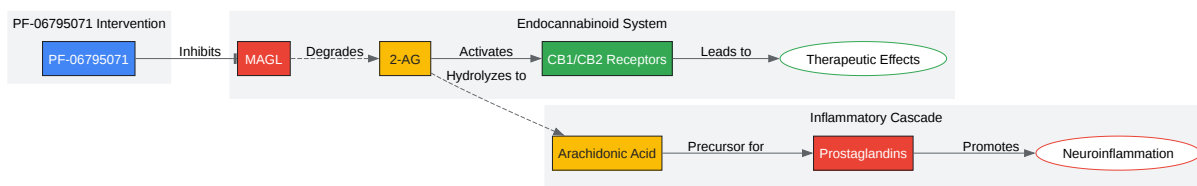
PF-06795071 is a potent, selective, and covalent inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system. By blocking MAGL, **PF-06795071** prevents the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), leading to its accumulation in the brain. This elevation of 2-AG enhances the activation of cannabinoid receptors (CB1 and CB2) and reduces the production of arachidonic acid (AA), a precursor to pro-inflammatory prostaglandins. This dual action makes **PF-06795071** a promising therapeutic candidate for neuroinflammatory and neurodegenerative diseases. This document provides a comprehensive overview of the mechanism of action, experimental validation, and key data related to **PF-06795071**.

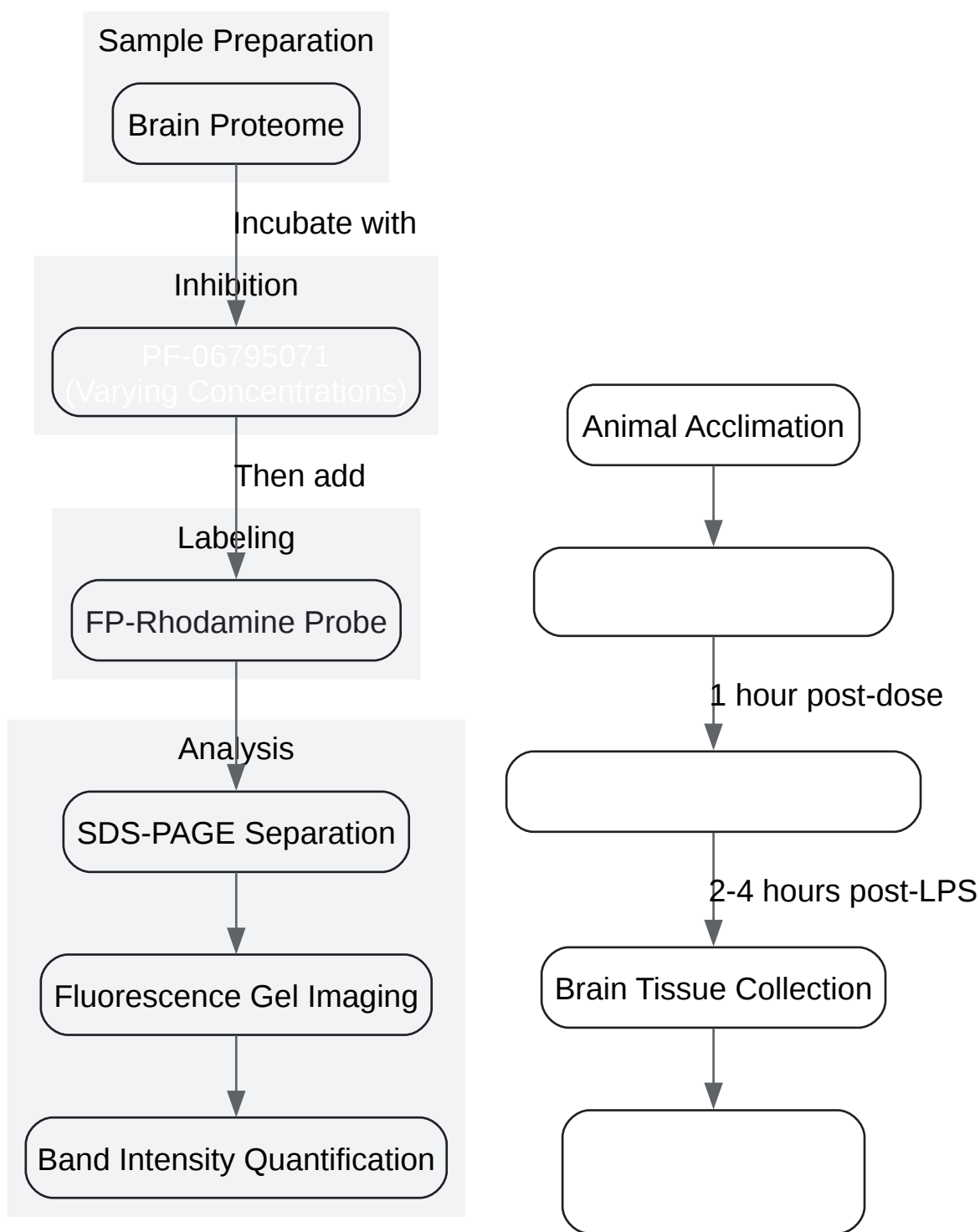
Core Mechanism of Action: Inhibition of Monoacylglycerol Lipase (MAGL)

PF-06795071 acts as a covalent inhibitor of MAGL.^{[1][2][3]} MAGL is a serine hydrolase responsible for the breakdown of the endocannabinoid 2-AG into arachidonic acid and glycerol.^[4] The inhibition of MAGL by **PF-06795071** leads to a significant increase in the levels of 2-AG in the central nervous system (CNS).^[4]

The elevated 2-AG levels result in the enhanced activation of cannabinoid receptors, primarily CB1 and CB2, which are implicated in a variety of physiological processes including pain, mood, and inflammation. Concurrently, the reduction in the hydrolysis of 2-AG decreases the available pool of arachidonic acid, a key precursor for the synthesis of pro-inflammatory eicosanoids, such as prostaglandins. This dual mechanism of action—enhancing endocannabinoid signaling and reducing pro-inflammatory mediators—underpins the therapeutic potential of **PF-06795071** in treating neuroinflammation.

Signaling Pathway of PF-06795071 Action





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